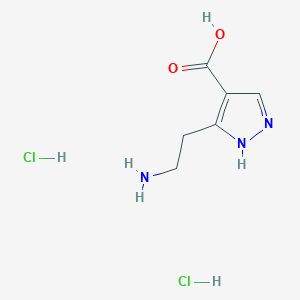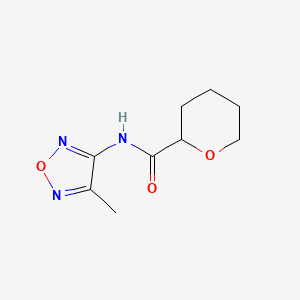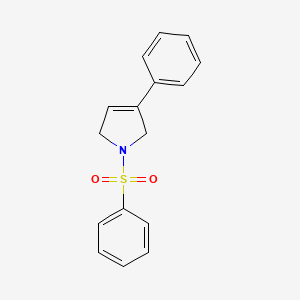
tert-Butyl 5-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)azocane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 5-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)azocane-1-carboxylate: is a complex organic compound that features a boronate ester group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)azocane-1-carboxylate typically involves the reaction of azocane derivatives with boronic acids or boronate esters. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the boronate ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while reduction can produce alcohols or amines .
科学的研究の応用
Chemistry: In organic synthesis, this compound is used as a building block for the construction of more complex molecules. Its boronate ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a drug precursor. The boronate ester group can interact with biological molecules, making it a candidate for the development of enzyme inhibitors and other therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its unique reactivity allows for the creation of materials with specific properties .
作用機序
The mechanism by which tert-Butyl 5-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)azocane-1-carboxylate exerts its effects involves the interaction of the boronate ester group with various molecular targets. This interaction can inhibit enzymes by forming reversible covalent bonds with active site residues. The pathways involved often include the inhibition of proteases and other enzymes critical for cellular functions .
類似化合物との比較
- tert-Butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine-1-carboxylate
- tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
- tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate
Uniqueness: The uniqueness of tert-Butyl 5-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)azocane-1-carboxylate lies in its azocane ring structure, which imparts distinct steric and electronic properties. This makes it particularly suitable for specific synthetic applications and biological interactions that similar compounds may not efficiently achieve .
特性
IUPAC Name |
tert-butyl 5-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azocane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34BNO4/c1-17(2,3)23-16(22)21-12-8-10-15(11-9-13-21)14-20-24-18(4,5)19(6,7)25-20/h14H,8-13H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTHWPBLNMUVNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CCCN(CCC2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1'-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4'-bipiperidine](/img/structure/B7451215.png)


![5-(tert-Butyl) 3a-ethyl 2-benzylhexahydro-5H-pyrrolo[3,4-c]pyridine-3a,5(4H)-dicarboxylate](/img/structure/B7451233.png)
![7-(4-bromobutoxy)-1-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butyl]-3,4-dihydroquinolin-2-one](/img/structure/B7451245.png)

![5-[5-(Methylthio)-1,3,4-thiadiazole-2-yl]-1H-tetrazole](/img/structure/B7451249.png)
![(2Z,6Z)-2,6-bis[(4-fluorophenyl)methylidene]cyclohexan-1-one](/img/structure/B7451260.png)

![Ethyl 2-(2,7-diazaspiro[4.5]decane-7-carbonylamino)benzoate;hydrochloride](/img/structure/B7451276.png)
![4-(4-fluorophenyl)-N-(1-oxa-8-azaspiro[4.5]decan-3-yl)-4-oxobutanamide;hydrochloride](/img/structure/B7451280.png)

![3-(2-aminoethoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanamide hydrochloride](/img/structure/B7451306.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]pentanamide](/img/structure/B7451316.png)
